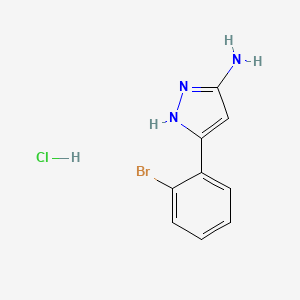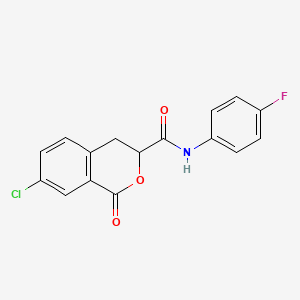
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a chemical compound that belongs to the class of isochromenes. It has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been found to inhibit the activity of COX-2, which is an enzyme that plays a key role in the development of inflammation. It has also been found to inhibit the activity of various kinases, which are involved in the development of cancer.
Biochemical and Physiological Effects:
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death that is involved in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another potential direction is the study of the compound's interactions with other drugs and compounds, which could lead to the development of new combination therapies for the treatment of various diseases. Additionally, the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
Synthesis Methods
The synthesis of 7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be achieved through a multistep process that involves the reaction of 4-fluorobenzaldehyde with malononitrile, followed by the addition of a chloroacetyl chloride and a base to form the intermediate product. The intermediate product is then subjected to a cyclization reaction to form the final product.
Scientific Research Applications
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-10-2-1-9-7-14(22-16(21)13(9)8-10)15(20)19-12-5-3-11(18)4-6-12/h1-6,8,14H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREAESQCOYAFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2949223.png)
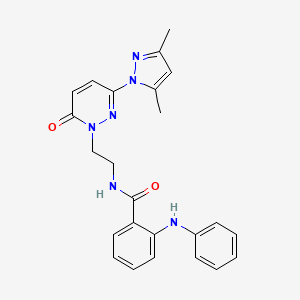
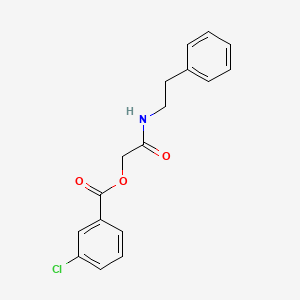
![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2949227.png)

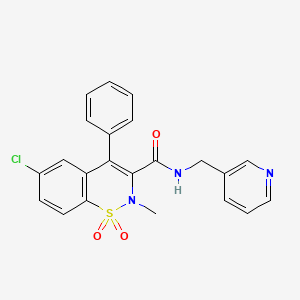

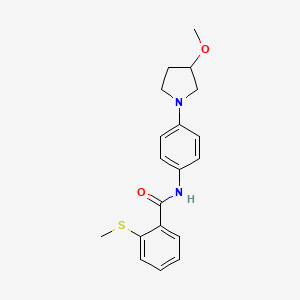
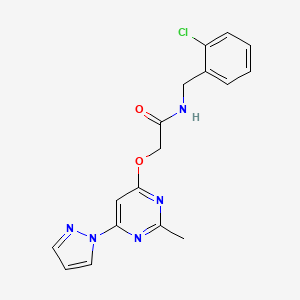
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2949238.png)
![(Z)-4-(5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2949239.png)
![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2949242.png)
